2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative. One common method includes the use of 2-aminothiophenol and 2-methylpropanoic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biomolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Studied for its anti-cancer properties.
Uniqueness
2-Sulfamoyl-1,3-benzothiazol-5-yl 2-methylpropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoyl group enhances its solubility and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88515-25-7 |
---|---|
Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2-sulfamoyl-1,3-benzothiazol-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C11H12N2O4S2/c1-6(2)10(14)17-7-3-4-9-8(5-7)13-11(18-9)19(12,15)16/h3-6H,1-2H3,(H2,12,15,16) |
InChI Key |
VRHNXLMBPYIUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.